molecular formula C25H32N8O5 B13410937 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate

Cat. No.: B13410937
M. Wt: 524.6 g/mol
InChI Key: GVJKYNDRNOVFMU-KRWDZBQOSA-N
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Description

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pteridine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pteridine ring system.

    Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using suitable acylating agents and catalysts.

    Attachment of the glutamate moiety: The final step involves the coupling of the pteridine-benzoyl intermediate with L-glutamate, using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pteridine moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis(1,1-dimethylethyl)
  • Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Uniqueness

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H32N8O5

Molecular Weight

524.6 g/mol

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C25H32N8O5/c1-25(2,3)38-18(34)11-10-17(23(36)37-5)30-22(35)14-6-8-16(9-7-14)33(4)13-15-12-28-21-19(29-15)20(26)31-24(27)32-21/h6-9,12,17H,10-11,13H2,1-5H3,(H,30,35)(H4,26,27,28,31,32)/t17-/m0/s1

InChI Key

GVJKYNDRNOVFMU-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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